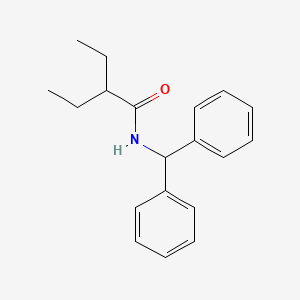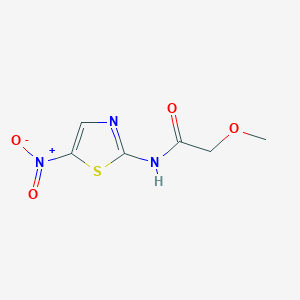![molecular formula C27H25NO7 B11014570 N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]-D-tyrosine](/img/structure/B11014570.png)
N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]-D-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-(4-HYDROXYPHENYL)-2-{[2-(4-METHYL-2-OXO-6,7,8,9-TETRAHYDRO-2H-1BENZOFURO[3,2-G]CHROMEN-3-YL)ACETYL]AMINO}PROPANOIC ACID is a complex organic compound with a unique structure that includes a hydroxyl group, a benzofurochromenyl moiety, and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(4-HYDROXYPHENYL)-2-{[2-(4-METHYL-2-OXO-6,7,8,9-TETRAHYDRO-2H-1BENZOFURO[3,2-G]CHROMEN-3-YL)ACETYL]AMINO}PROPANOIC ACID typically involves multi-step organic synthesis. The process begins with the preparation of the benzofurochromenyl moiety, followed by the introduction of the hydroxyl group and the amino acid derivative. Key steps include:
Formation of the Benzofurochromenyl Moiety: This involves cyclization reactions under acidic or basic conditions.
Introduction of the Hydroxyl Group: This can be achieved through selective hydroxylation reactions.
Coupling with the Amino Acid Derivative: This step often involves peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(4-HYDROXYPHENYL)-2-{[2-(4-METHYL-2-OXO-6,7,8,9-TETRAHYDRO-2H-1BENZOFURO[3,2-G]CHROMEN-3-YL)ACETYL]AMINO}PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC or KMnO₄ under mild conditions.
Reduction: Reagents like NaBH₄ or LiAlH₄.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups yields alcohols.
Scientific Research Applications
(2R)-3-(4-HYDROXYPHENYL)-2-{[2-(4-METHYL-2-OXO-6,7,8,9-TETRAHYDRO-2H-1BENZOFURO[3,2-G]CHROMEN-3-YL)ACETYL]AMINO}PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-3-(4-HYDROXYPHENYL)-2-{[2-(4-METHYL-2-OXO-6,7,8,9-TETRAHYDRO-2H-1BENZOFURO[3,2-G]CHROMEN-3-YL)ACETYL]AMINO}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Heparinoid: A compound with structures similar to heparin, found in marine organisms.
Uniqueness
(2R)-3-(4-HYDROXYPHENYL)-2-{[2-(4-METHYL-2-OXO-6,7,8,9-TETRAHYDRO-2H-1BENZOFURO[3,2-G]CHROMEN-3-YL)ACETYL]AMINO}PROPANOIC ACID is unique due to its complex structure, which includes multiple functional groups and a benzofurochromenyl moiety
Properties
Molecular Formula |
C27H25NO7 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(2R)-3-(4-hydroxyphenyl)-2-[[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C27H25NO7/c1-14-18-11-20-17-4-2-3-5-22(17)34-24(20)13-23(18)35-27(33)19(14)12-25(30)28-21(26(31)32)10-15-6-8-16(29)9-7-15/h6-9,11,13,21,29H,2-5,10,12H2,1H3,(H,28,30)(H,31,32)/t21-/m1/s1 |
InChI Key |
QVZAOBGEWRIRIX-OAQYLSRUSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CC(=O)N[C@H](CC5=CC=C(C=C5)O)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CC(=O)NC(CC5=CC=C(C=C5)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11014498.png)
![2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B11014506.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B11014511.png)
![3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11014518.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11014529.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B11014536.png)
![2-[2-(1H-indol-3-yl)ethyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11014542.png)
![N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-D-valine](/img/structure/B11014546.png)

![4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide](/img/structure/B11014558.png)
![(2E)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,3-diphenylprop-2-enamide](/img/structure/B11014560.png)
